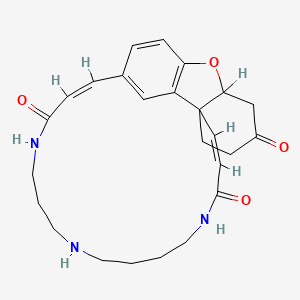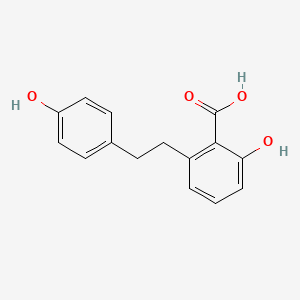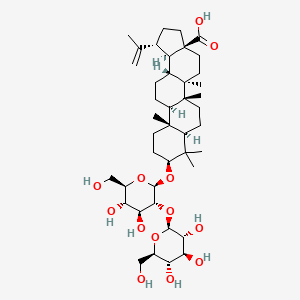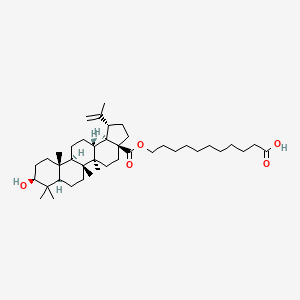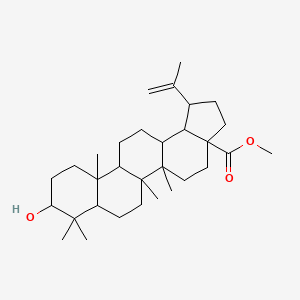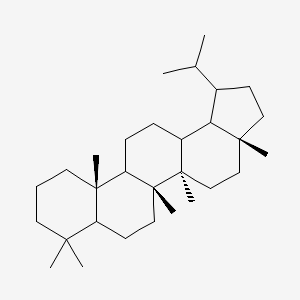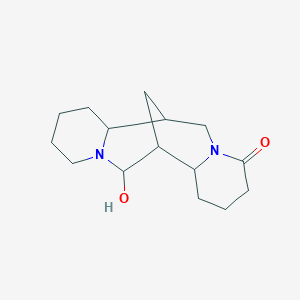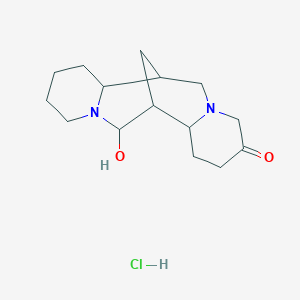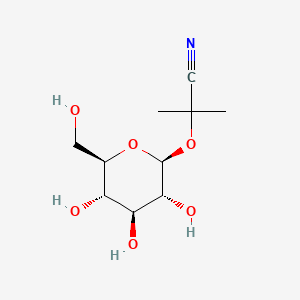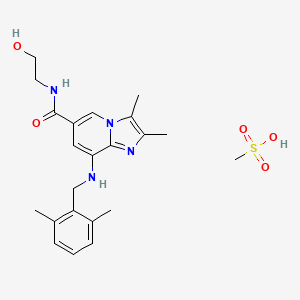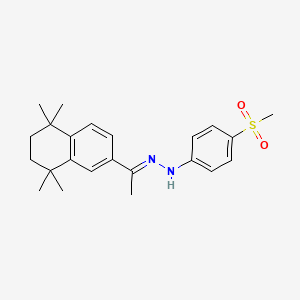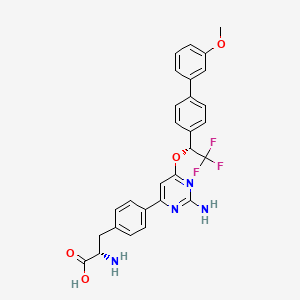
LX-1031
Overview
Description
LX-1031 is a potent, orally available inhibitor of tryptophan 5-hydroxylase, an enzyme crucial for the synthesis of serotonin. This compound is primarily used to reduce peripheral serotonin levels without affecting serotonin levels in the brain . It has been investigated for its potential in treating conditions characterized by excessive serotonin, such as diarrhea-predominant irritable bowel syndrome .
Mechanism of Action
Target of Action
LX-1031, also known as LX1031 or J08E1J78GK, primarily targets Tryptophan 5-hydroxylase 1 (TPH1) . TPH1 is an enzyme predominantly found in the gastrointestinal tract . It plays a key role in the regulation of peripheral serotonin levels .
Mode of Action
This compound is designed to act locally in the gastrointestinal tract . It functions as a potent inhibitor of TPH1 , reducing the synthesis of serotonin (5-HT) peripherally .
Biochemical Pathways
By inhibiting TPH1, this compound reduces the production of 5-HT in the gastrointestinal tract . This leads to a decrease in the availability of serotonin for receptor activation in the gut . The reduction in serotonin synthesis is dose-dependent, with greater reductions observed at higher doses .
Pharmacokinetics
It is known that this compound is designed to act locally in the gastrointestinal tract . The target of this compound, TPH1, is an enzyme predominantly found in the gastrointestinal tract .
Result of Action
In clinical trials, this compound has shown promising results for the treatment of non-constipating irritable bowel syndrome (IBS-D), which is characterized by excess 5-HT . Patients who received this compound experienced significant improvement in global assessment of relief of IBS pain and discomfort, as well as improvements in stool consistency . These improvements were associated with a reduction in urinary 5-hydroxyindoleacetic acid (5-HIAA), a marker of 5-HT metabolism .
Action Environment
The action of this compound is designed to be localized to the gastrointestinal tract, reducing the availability of serotonin for receptor activation without affecting serotonin levels in the brain or its central nervous system functions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors within the gastrointestinal environment.
Biochemical Analysis
Biochemical Properties
LX-1031 interacts with the enzyme tryptophan 5-hydroxylase (TPH), which is predominantly found in the gastrointestinal tract . By inhibiting TPH, this compound reduces the synthesis of serotonin (5-HT) peripherally . This interaction is significant as it allows this compound to regulate peripheral serotonin levels without affecting serotonin levels in the brain or its central nervous system functions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce the expression of serotonin in the duodenum, jejunum, and ileum in a dose-dependent manner . Moreover, this compound has been associated with improved stool consistency and lower urinary 5-hydroxyindoleacetic acid (5-HIAA) levels, a marker of 5-HT metabolism, over a 28-day treatment period .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a tryptophan 5-hydroxylase (TPH) inhibitor . By inhibiting TPH, this compound reduces the synthesis of serotonin (5-HT) peripherally . This reduction in serotonin synthesis is thought to be the primary mechanism by which this compound exerts its effects.
Temporal Effects in Laboratory Settings
In ascending single-dose and multiple-dose (14 day) phase I clinical trials in healthy volunteers, this compound significantly reduced urinary 5-hydroxyindoleacetic acid (5-HIAA; a marker of 5-HT metabolism) levels, starting by day 5 and persisting over the duration of exposure .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce serotonin levels in the jejunum relative to control by approximately 33%, 51%, and 66% with the 15, 45, and 135 mg/kg/day doses respectively .
Metabolic Pathways
This compound is involved in the metabolic pathway of serotonin synthesis. It interacts with the enzyme tryptophan 5-hydroxylase (TPH), inhibiting its activity and thereby reducing the synthesis of serotonin .
Subcellular Localization
Given that its target, tryptophan 5-hydroxylase (TPH), is predominantly found in the gastrointestinal tract , it can be inferred that this compound may also primarily localize to this region.
Preparation Methods
The synthesis of LX-1031 involves the preparation of a substituted phenylalanine derivative. . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
LX-1031 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Various substitution reactions can be performed to introduce different substituents onto the phenylalanine backbone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
LX-1031 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
LX-1031 is unique among tryptophan 5-hydroxylase inhibitors due to its selective action on peripheral serotonin synthesis. Similar compounds include:
Telotristat ethyl: Another tryptophan hydroxylase inhibitor used to treat carcinoid syndrome.
Fenclonine: A non-selective inhibitor of tryptophan hydroxylase that affects both peripheral and central serotonin levels.
Osilodrostat: Primarily used for conditions related to cortisol synthesis but also affects serotonin pathways.
This compound’s uniqueness lies in its ability to selectively reduce peripheral serotonin levels without impacting central nervous system functions, making it a promising candidate for treating gastrointestinal disorders without central side effects .
Properties
IUPAC Name |
(2S)-2-amino-3-[4-[2-amino-6-[(1R)-2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F3N4O4/c1-38-21-4-2-3-20(14-21)17-9-11-19(12-10-17)25(28(29,30)31)39-24-15-23(34-27(33)35-24)18-7-5-16(6-8-18)13-22(32)26(36)37/h2-12,14-15,22,25H,13,32H2,1H3,(H,36,37)(H2,33,34,35)/t22-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMUICFMGGQSMZ-WIOPSUGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241544 | |
| Record name | LX-1031 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
LX1031 is designed to act locally in the gastrointestinal tract by reducing the serotonin available for receptor activation, without affecting serotonin levels in the brain or its central nervous system functions. | |
| Record name | LX1031 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05199 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
945976-76-1 | |
| Record name | LX-1031 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945976761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LX-1031 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LX-1031 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J08E1J78GK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: LX1031 acts as a tryptophan 5-hydroxylase (TPH) inhibitor. [, ] TPH is the rate-limiting enzyme responsible for the biosynthesis of serotonin (5-HT). [, , ] By inhibiting TPH, LX1031 reduces the production of 5-HT, particularly in the gastrointestinal tract. [, ]
A: IBS-D is characterized by excessive 5-HT levels in the gut. [, ] Serotonin plays a crucial role in regulating gastrointestinal motility and sensation. Elevated 5-HT levels can contribute to diarrhea, abdominal pain, and discomfort experienced by IBS-D patients. []
A: Preclinical studies have shown that LX1031 selectively reduces 5-HT in the gastrointestinal tract without affecting brain 5-HT levels. [, ] This selectivity is attributed to its preferential inhibition of the TPH1 isoform, which is primarily found in the gut, over the TPH2 isoform found in the brain. []
A: A phase II clinical trial in IBS-D patients demonstrated that a 1000 mg four-times-daily dose of LX1031 led to improvements in weekly global scores, stool consistency, and reduced urinary 5-hydroxyindoleacetic acid (5-HIAA) levels, a marker of 5-HT metabolism. [] Another study specifically in non-constipating IBS patients showed that LX1031 improved stool consistency and provided relief from IBS pain and discomfort. []
A: LX1031's inhibition of TPH leads to a decrease in 5-HT synthesis, resulting in lower levels of its metabolite, 5-HIAA. [, ] The observed reduction in urinary 5-HIAA levels in clinical trials serves as a biomarker of LX1031's pharmacodynamic activity and correlates with symptom improvement in IBS-D patients. [, ]
A: LX1031 is administered orally and exhibits low systemic exposure. [] Plasma concentrations increase linearly with doses ranging from 250 mg to 750 mg four times daily. [] The median elimination half-life is approximately 20 hours, and repeated administration for 14 days doubles the maximum plasma concentration (Cmax). []
A: Clinical trials conducted to date indicate that LX1031 is well-tolerated. [, , ] There have been no reports of dose-limiting toxicities in healthy subjects or notable adverse effects in clinical trials. []
A: While specific details about ongoing research are not available in the provided abstracts, further research is likely needed to optimize dosing, confirm long-term efficacy, and comprehensively evaluate the safety profile of LX1031 in larger IBS-D patient populations. [, ]
A: While the provided abstracts do not disclose the full chemical structure of LX1031, they mention that it is a "small molecule" [, , ] and describe its synthesis involving asymmetric hydrogenation of trifluoromethyl ketones. [] This suggests that researchers have elucidated the structure of LX1031, but the details are not publicly available in these specific research papers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


